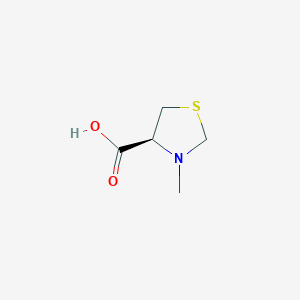
(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is an organic compound with the molecular formula C5H9NO2S It is a derivative of thiazolidine and is characterized by the presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) typically involves the reaction of thiazolidine with a suitable carboxylating agent. One common method is the reaction of thiazolidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Acetylthiazolidine-4-carboxylic acid: Similar structure but with an acetyl group instead of a methyl group.
Thiazolidine-4-carboxylic acid: Lacks the methyl group present in 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI).
Uniqueness
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Properties
CAS No. |
106357-10-2 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.2 g/mol |
IUPAC Name |
(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
HAWVIMZLOKHWMU-SCSAIBSYSA-N |
SMILES |
CN1CSCC1C(=O)O |
Isomeric SMILES |
CN1CSC[C@@H]1C(=O)O |
Canonical SMILES |
CN1CSCC1C(=O)O |
Synonyms |
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


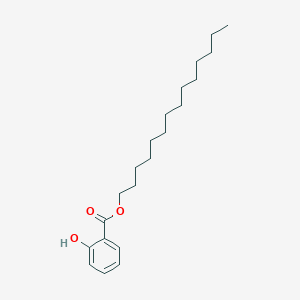
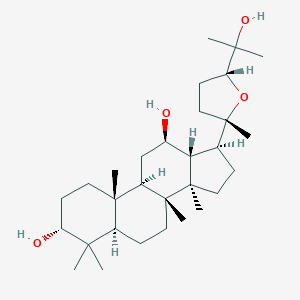
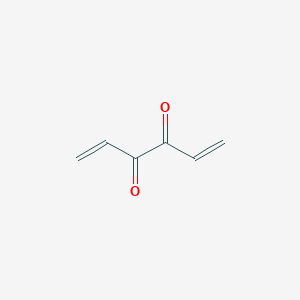
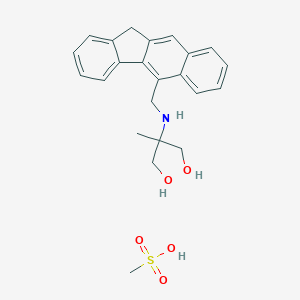
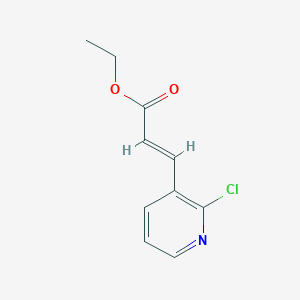
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
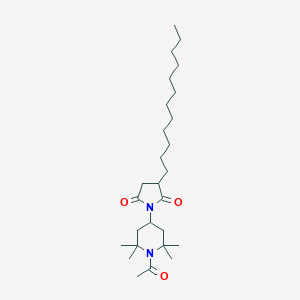
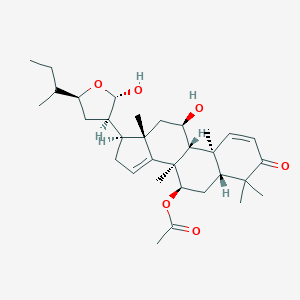
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
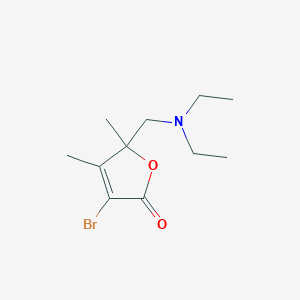
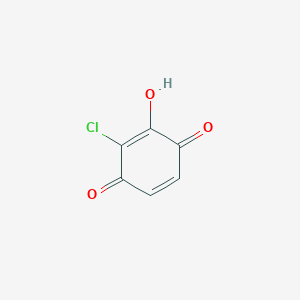
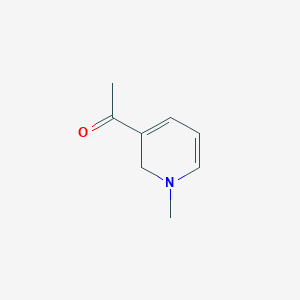
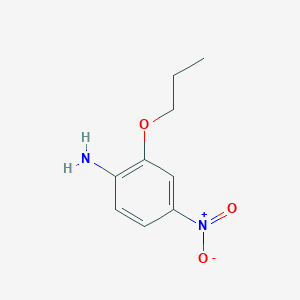
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
